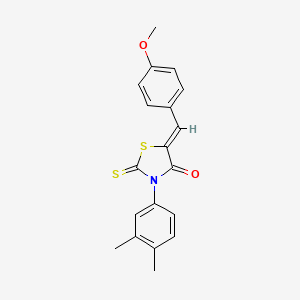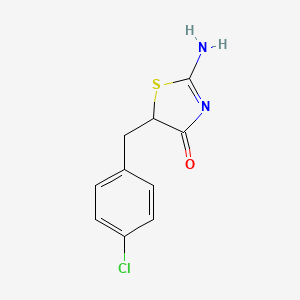
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one, also known as CBIT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. CBIT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one exerts its biological activity by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of various bacteria, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. One area of research could be the development of more efficient synthesis methods for 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. Another area of research could be the investigation of the potential therapeutic applications of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in various diseases, including cancer and bacterial infections. Furthermore, the mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one could be further elucidated to better understand its biological activity.
Métodos De Síntesis
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the corresponding imine intermediate. The imine intermediate is then reacted with thiourea to yield 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. The overall yield of the synthesis is about 50%.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to have anti-bacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
2-amino-5-[(4-chlorophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQKHFEEDYBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
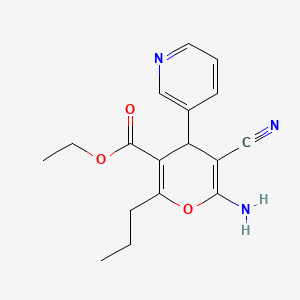
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
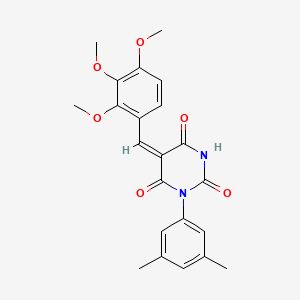
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
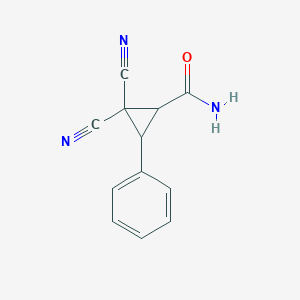
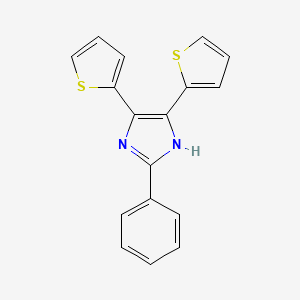
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
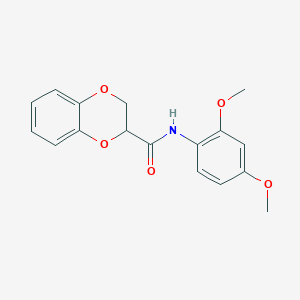
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
